molecular formula C12H21IO B2462424 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane CAS No. 1865179-05-0

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane

Cat. No.: B2462424
CAS No.: 1865179-05-0
M. Wt: 308.203
InChI Key: CSFKXUOUYWWNAL-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and a spiro-oxaspirodecane framework, which imparts distinct chemical and physical properties. The compound’s molecular formula is C11H19IO, and it has a molecular weight of 294.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 8,8-dimethyl-1-oxaspiro[4.5]decane as the starting material, which is then treated with iodomethane and a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is primarily based on its ability to undergo substitution reactions. The iodomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. The compound’s molecular targets and pathways are determined by the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
  • 2,6-Dioxaspiro[4,5]decane derivatives
  • 6,10-Dioxaspiro[4.5]decane-7,9-dione

Uniqueness

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an iodomethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKXUOUYWWNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC(O2)CI)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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